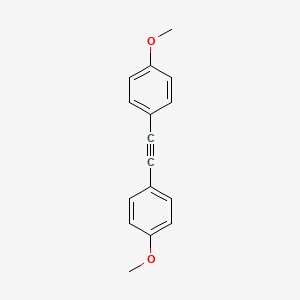

1,2-Bis(4-methoxyphenyl)ethyne

Vue d'ensemble

Description

1,2-Bis(4-methoxyphenyl)ethyne: is an organic compound with the molecular formula C16H14O2 . It is also known by other names such as 1,1’-(1,2-ethynediyl)bis(4-methoxybenzene) and p,p’-dimethoxydiphenylacetylene . This compound is characterized by the presence of two methoxyphenyl groups connected by an ethyne (acetylene) linkage. It is a symmetrical molecule and is often used in various chemical research and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

1,2-Bis(4-methoxyphenyl)ethyne can be synthesized through several methods. One common method involves the coupling of 4-methoxyphenylacetylene with 4-methoxyphenylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate , and a base, such as triethylamine , in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods:

In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions:

1,2-Bis(4-methoxyphenyl)ethyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding diketones.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield the corresponding alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

1,2-Bis(4-methoxyphenyl)ethyne serves as a crucial building block for synthesizing more complex organic molecules. Its symmetrical structure and the presence of methoxy groups enhance its reactivity and solubility, making it suitable for various synthetic pathways.

Synthetic Routes

The compound can be synthesized through several methods. A common approach involves the palladium-catalyzed cross-coupling of 4-methoxyphenylacetylene under inert conditions. This reaction typically requires a palladium catalyst and a base such as triethylamine in a solvent like toluene at elevated temperatures (80-100°C) .

Table 1: Common Synthetic Methods

| Method | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Palladium(II) acetate | Toluene, 80-100°C | High |

| Electrochemical Reduction | Magnesium electrodes | Electrolytic conditions | Moderate |

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against breast and lung cancer cells. The compound's mechanism involves inhibiting cell proliferation by interfering with the cell cycle .

Case Study: Anticancer Activity

A study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The compound was shown to induce apoptosis in these cells through activation of specific biochemical pathways .

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic applications in drug development. Its ability to target specific molecular pathways makes it a candidate for developing new anticancer therapies. Additionally, its antimicrobial properties have been investigated for potential use in treating infections .

Table 2: Biological Activities of this compound

| Activity Type | Target Pathway | Effect |

|---|---|---|

| Anticancer | Cell cycle inhibition | Decreased proliferation |

| Antimicrobial | Bacterial cell wall synthesis | Bactericidal effect |

Industrial Applications

Material Science

In the field of materials science, this compound is utilized in producing advanced materials such as polymers and liquid crystals. Its unique structural properties contribute to the development of materials with enhanced mechanical and optical characteristics .

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Polymer Production | Used as a monomer for synthesizing high-performance polymers |

| Liquid Crystals | Contributes to the formulation of liquid crystal displays |

Mécanisme D'action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)ethyne involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and division. The compound’s methoxy groups and ethyne linkage play crucial roles in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

- 1,2-Bis(4-methoxyphenyl)acetylene

- 1,2-Bis(p-anisyl)acetylene

- 4,4’-Dimethoxytolan

- p-Methoxydiphenyl-acetylene

Comparison:

1,2-Bis(4-methoxyphenyl)ethyne is unique due to its symmetrical structure and the presence of methoxy groups, which enhance its solubility and reactivity compared to similar compounds. Its ethyne linkage also imparts rigidity and planarity to the molecule, making it suitable for applications in materials science and organic electronics.

Activité Biologique

1,2-Bis(4-methoxyphenyl)ethyne is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by two para-methoxyphenyl groups connected by an ethyne linkage. Its chemical formula is , and it has a molecular weight of 256.30 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.

Target Cells

Research indicates that this compound primarily targets cancer cells, particularly those associated with breast and lung cancer . The compound has been shown to inhibit cell proliferation effectively, suggesting it interferes with the cell cycle—a series of events leading to cell division and duplication.

Biochemical Pathways

The inhibition of cell proliferation implies that the compound may affect various biochemical pathways involved in cellular growth and survival. Specifically, it may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism .

Anticancer Properties

This compound has demonstrated significant anticancer activity in vitro. A study assessing its effects on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines reported IC50 values indicating effective cytotoxicity:

| Compound | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| This compound | 25.71 ± 1.63 | 24.18 ± 1.09 |

| Doxorubicin | 2.97 ± 0.22 | 2.94 ± 0.43 |

These results suggest that while Doxorubicin remains more potent, this compound exhibits promising anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies indicate that it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cell Proliferation : A detailed examination of the compound's impact on MDA-MB-231 cells showed that treatment with concentrations above 40 µM led to significant reductions in cell viability and morphological changes indicative of apoptosis .

- Synthetic Applications : The compound has also been utilized as a building block in synthetic organic chemistry, contributing to the development of more complex molecules with potential therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Bioavailability : The extent and rate at which the active compound enters systemic circulation.

- Metabolism : Initial studies suggest that metabolic pathways may involve phase I reactions leading to hydroxylation or demethylation processes.

Propriétés

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUOFMNGWLZXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347017 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-62-9 | |

| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?

A1: this compound acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the this compound framework.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.